

An In-depth Technical Guide to o-Tolunitrile: Synonyms, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o-Tolunitrile*

Cat. No.: *B042240*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **o-tolunitrile**, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document outlines its various synonyms and identifiers, details its physicochemical properties, and provides an experimental protocol for its synthesis.

Nomenclature and Identification

o-Tolunitrile is an aromatic organic compound that is widely recognized by several names across scientific literature and chemical databases. Its unambiguous identification is crucial for researchers and chemists.

Synonyms and Alternative Names:

- 2-Methylbenzonitrile[1][2][3][4][5]
- o-Toluonitrile[1][4][6][7]
- 2-Cyanotoluene[1][2][4][7][8]
- o-Tolyl Cyanide[1][2][9]

- 1-Cyano-2-methylbenzene[2][7]
- 2-Methylbenzenecarbonitrile[2][4][7]
- o-Methylbenzonitrile[2][4][7]
- Benzonitrile, 2-methyl-[4][10]
- o-Toluic nitrile[4][7]
- CNT[1]

The IUPAC name for this compound is 2-methylbenzonitrile.[2][4]

Chemical Identifiers:

Identifier	Value
CAS Number	529-19-1[1][2][3]
Molecular Formula	C8H7N[1][2]
Molecular Weight	117.15 g/mol [1][2]
InChI Key	NWPNXBQSRGKSJB-UHFFFAOYSA-N[1][2]
Canonical SMILES	CC1=CC=CC=C1C#N[2][4]

Physicochemical Properties

Understanding the physical and chemical properties of **o-tolunitrile** is essential for its handling, storage, and application in synthetic chemistry.

Property	Value
Appearance	Clear colorless to slightly yellow liquid [1]
Melting Point	-13 °C [1]
Boiling Point	205 °C (lit.) [1]
Density	0.989 g/mL at 25 °C (lit.) [1]
Refractive Index (n _{20/D})	1.5279 (lit.) [1]
Flash Point	184 °F (84.4 °C) [1]
Water Solubility	<0.1 g/100 mL at 17 °C [1]

Synthesis of o-Tolunitrile

o-Tolunitrile is a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[\[3\]](#)[\[6\]](#)[\[11\]](#) One of the common laboratory methods for its preparation is the Sandmeyer reaction, which involves the diazotization of o-toluidine followed by cyanation.

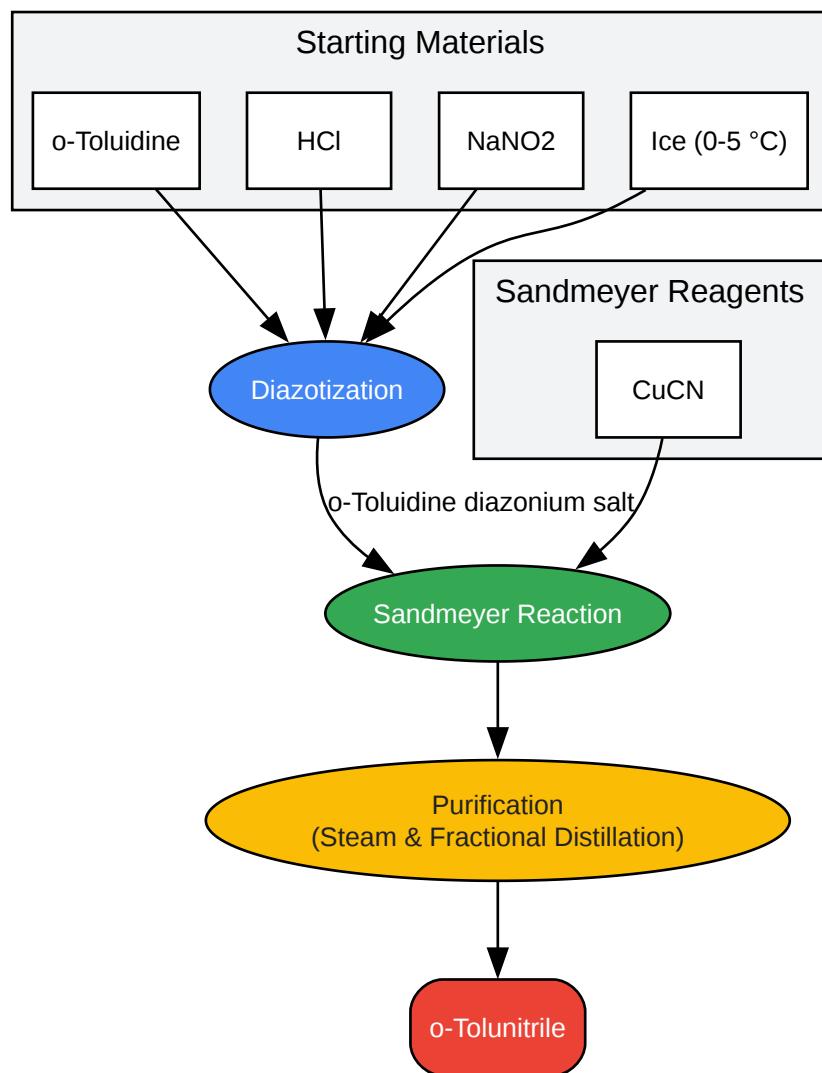
This protocol is adapted from a standard organic synthesis procedure.[\[6\]](#)

Materials:

- o-Toluidine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper (I) Cyanide (CuCN) or a solution prepared from Copper (II) Sulfate
- Sodium Cyanide (NaCN)
- Benzene
- Sodium Carbonate (anhydrous)

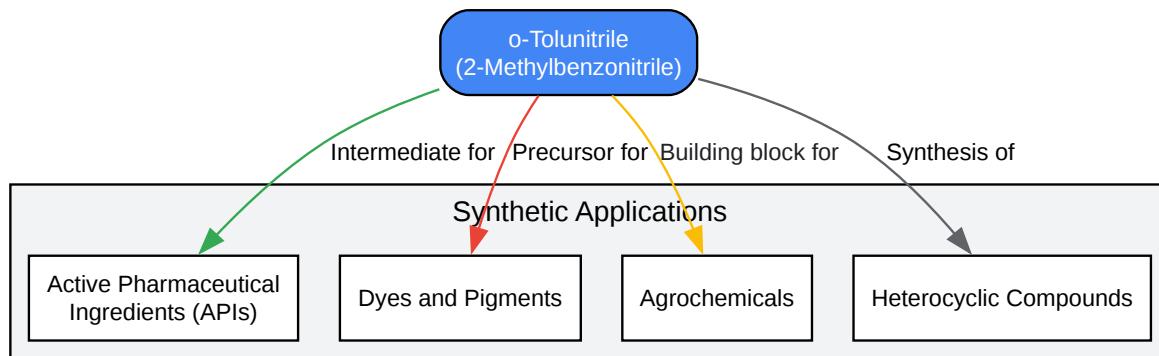
- Ice

Procedure:


- Preparation of the Diazonium Salt:
 - In a suitable reaction vessel (e.g., a large beaker or crock), mix o-toluidine with concentrated hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath. This will likely form a suspension of o-toluidine hydrochloride.[\[6\]](#)
 - Slowly add a chilled aqueous solution of sodium nitrite to the stirred suspension. Maintain the temperature between 0-5 °C by adding ice directly to the mixture.[\[6\]](#)
 - Continue the addition until a slight excess of nitrous acid is detected using starch-iodide paper.[\[6\]](#)
- Preparation of the Copper (I) Cyanide Solution:
 - Prepare a solution of copper (I) cyanide. This can be done by reacting copper (II) sulfate with sodium cyanide. Exercise extreme caution when handling sodium cyanide as it is highly toxic.
 - Cool the copper (I) cyanide solution to 0-5 °C.[\[6\]](#)
- The Sandmeyer Reaction:
 - Carefully neutralize the cold diazonium salt solution with anhydrous sodium carbonate.[\[6\]](#)
 - Add the neutralized diazonium solution slowly to the cold, stirred copper (I) cyanide solution.[\[6\]](#) Vigorous stirring is essential.
 - An addition product may separate. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to around 50 °C to complete the reaction.[\[6\]](#)
- Work-up and Purification:

- The oily layer containing the **o-tolunitrile** is separated.
- Steam distillation is an effective method for the initial purification of the product from the reaction mixture.[\[6\]](#)
- The distilled oily layer is then subjected to fractional distillation to obtain pure **o-tolunitrile**.[\[6\]](#)

Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide and corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.


Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway for **o-tolunitrile** and its role as a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **o-Tolunitrile**.

[Click to download full resolution via product page](#)

Caption: Role of **o-Tolunitrile** as a versatile chemical intermediate.

Conclusion

o-Tolunitrile is a fundamentally important chemical intermediate with a diverse range of applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. Its well-defined properties and established synthetic routes, such as the Sandmeyer reaction, make it a readily accessible building block for complex molecular architectures. This guide provides essential technical information to support researchers and professionals in its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. nbino.com [nbino.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vapor Phase Ammonoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/y-Al₂O₃ Oxide Catalyst [scirp.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sbpmat.org.br [sbpmat.org.br]
- 10. researchgate.net [researchgate.net]
- 11. nbino.com [nbino.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to o-Tolunitrile: Synonyms, Properties, and Synthetic Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042240#o-tolunitrile-synonyms-and-alternative-names\]](https://www.benchchem.com/product/b042240#o-tolunitrile-synonyms-and-alternative-names)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com